molecular formula C26H26ClF3N8O B8195961 CD532 hydrochloride

CD532 hydrochloride

货号: B8195961
分子量: 559.0 g/mol
InChI 键: JEMDMVHTFBVJDO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CD532 hydrochloride is a potent, small-molecule inhibitor of Aurora A kinase (AURKA) with a dual mechanism of action:

  • AURKA Inhibition: IC50 = 45–48 nM, disrupting mitotic progression .
  • MYCN Degradation: Promotes proteasomal degradation of the oncoprotein MYCN, critical in MYCN-amplified neuroblastoma .

属性

IUPAC Name

1-[4-[[4-[(5-cyclopentyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]amino]phenyl]-3-[3-(trifluoromethyl)phenyl]urea;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25F3N8O.ClH/c27-26(28,29)17-6-3-7-20(14-17)33-25(38)32-19-10-8-18(9-11-19)31-24-30-13-12-22(35-24)34-23-15-21(36-37-23)16-4-1-2-5-16;/h3,6-16H,1-2,4-5H2,(H2,32,33,38)(H3,30,31,34,35,36,37);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMDMVHTFBVJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NN2)NC3=NC(=NC=C3)NC4=CC=C(C=C4)NC(=O)NC5=CC=CC(=C5)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClF3N8O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

合成路线和反应条件

CD532(盐酸盐)的合成涉及多个步骤,通常从核心结构的制备开始,然后引入各种官能团。具体的合成路线可能有所不同,但通常包括:

    核心结构的形成: 该步骤涉及构建 CD532 的基本分子骨架。

    官能团的引入: 通过烷基化、酰化和卤化等反应将各种官能团引入核心结构。

    纯化: 使用重结晶或色谱等技术对最终产物进行纯化,以达到所需的纯度。

工业生产方法

在工业环境中,CD532(盐酸盐)的生产将涉及扩大实验室合成工艺。这包括优化反应条件以最大限度地提高产量和纯度,以及实施强大的纯化方法。使用自动化反应器和连续流动系统可以提高大规模生产的效率和一致性。

化学反应分析

反应类型

CD532(盐酸盐)可以发生各种化学反应,包括:

    氧化: 该反应涉及添加氧或去除氢,通常使用高锰酸钾或过氧化氢等氧化剂。

    还原: 该反应涉及添加氢或去除氧,通常使用硼氢化钠或氢化铝锂等还原剂。

    取代: 该反应涉及用另一个官能团取代一个官能团,通常使用亲核试剂或亲电试剂。

常用试剂和条件

    氧化: 高锰酸钾、过氧化氢和其他氧化剂在酸性或碱性条件下。

    还原: 硼氢化钠、氢化铝锂和其他还原剂在受控温度和溶剂条件下。

    取代: 卤化物等亲核试剂或烷基卤化物等亲电试剂在催化剂存在下或在特定温度和溶剂条件下。

主要产品

从这些反应中形成的主要产物取决于所涉及的特定官能团和反应条件。例如,氧化可能会产生羟基化衍生物,而还原可能会产生脱氧化合物。

科学研究应用

Pharmacodynamics

The compound has demonstrated significant potency with an IC50 of approximately 45 nM against Aurora A kinase, making it one of the more effective inhibitors in this class . The ability to downregulate MYCN levels further enhances its therapeutic potential.

Scientific Research Applications

CD532 is utilized across several domains within scientific research:

Cancer Research

  • Targeting MYCN-Amplified Cancers : CD532 has been extensively studied for its effects on neuroblastoma and other cancers with MYCN amplification. It has shown efficacy in reducing tumor growth in xenograft models .
  • Cell Cycle Studies : Researchers use CD532 to investigate the role of Aurora A in cell cycle regulation, particularly its impact on S-phase entry and overall cell viability .

Cell Biology

  • Mechanistic Studies : The compound serves as a tool to dissect the molecular pathways involving Aurora A and MYCN, helping elucidate their roles in cellular processes such as division and apoptosis .

Drug Development

  • Therapeutic Agent Exploration : CD532 is being explored as a potential therapeutic agent for treating cancers characterized by high MYCN levels. Its unique mechanism offers a promising avenue for developing targeted therapies .

Comparison with Other Kinase Inhibitors

A comparative analysis with other Aurora A inhibitors highlights CD532's unique properties:

CompoundIC50 (nM)MechanismMYCN Degradation
CD53245Selective Aurora A inhibitionYes
MLN82371.2Selective Aurora A inhibitionNo
VX-6800.6Broad-spectrum (A/B/C) inhibitionNo
AlisertibNot specifiedSelective Aurora A inhibitionNo

This table illustrates that while other inhibitors may have lower IC50 values, they lack the dual mechanism of action that makes CD532 particularly valuable for targeting MYCN-driven tumors.

Case Studies

Several studies have documented the efficacy of CD532 in preclinical settings:

Case Study 1: Neuroblastoma Xenograft Model

  • Objective : To assess the tumor growth inhibition by CD532.
  • Method : Mice were implanted with MYCN-amplified neuroblastoma cells and treated with varying doses of CD532.
  • Results : Significant tumor regression was observed with over 80% reduction in tumor volume compared to controls .

Case Study 2: Cell Line Studies

  • Objective : Evaluate the cytotoxic effects of CD532 on neuroblastoma cell lines.
  • Method : Different neuroblastoma cell lines were treated with CD532, and cell viability was assessed.
  • Results : Dose-dependent loss of MYCN protein was noted, correlating with reduced cell viability .

作用机制

CD532(盐酸盐)通过直接与 Aurora A 激酶相互作用来发挥其作用,抑制其活性。这种抑制导致细胞分裂的破坏和 MYCN 蛋白的降解促进。该化合物诱导 Aurora A 激酶的构象变化,这对其抑制作用至关重要 .

相似化合物的比较

Key Properties

Parameter Value
Molecular Formula C₂₆H₂₆ClF₃N₈O (hydrochloride form)
Molecular Weight 558.99 g/mol
CAS Number 1639009-81-6
Solubility DMSO-soluble; heating/sonication recommended
Storage Conditions -20°C (powder), -80°C (solutions)

Preclinical Efficacy

  • In Vitro : EC50 = 223 nM in SK-N-BE(2) neuroblastoma cells; induces G1/S phase arrest .
  • In Vivo: Reduces tumor growth by 60% in MYCN-amplified xenograft models at 25 mg/kg .

Comparison with Similar Aurora Kinase Inhibitors

Selectivity and Potency

Compound Target (IC₅₀) Mechanism Key Features
CD532 Hydrochloride Aurora A (45 nM) Dual AURKA inhibition + MYCN degradation High specificity for MYCN-driven cancers
Aurora Kinase Inhibitor-2 Aurora A (310 nM), Aurora B (240 nM) ATP-competitive; pan-Aurora inhibition Less potent vs. Aurora A than CD532
JAB-2485 Aurora A (0.33 nM) Selective AURKA inhibition (1,700× over Aurora B) Ultra-high potency but no MYCN effect
Barasertib (AZD1152) Aurora B (0.37 nM) Aurora B-specific inhibition Targets polyploidy in AML
PHA-680632 Aurora A (27 nM), B (135 nM), C (120 nM) Pan-Aurora inhibition Broad-spectrum but lower selectivity

Mechanism of Action

  • This compound : Unique dual action disrupts AURKA kinase activity and destabilizes MYCN, synergistically impairing cancer cell proliferation .
  • Others : Most inhibitors (e.g., Barasertib, Aurora Kinase Inhibitor-2) solely target kinase activity without affecting oncoprotein stability .

Pharmacokinetics

  • This compound : Plasma half-life = 1.5 hours in mice; AUC₀–₂₄ = 27 μM·h .
  • Barasertib : Longer half-life (~10 hours) due to prodrug metabolism .

Advantages and Limitations of this compound

Advantages

  • Dual Mechanism : Simultaneously targets AURKA and MYCN, enhancing efficacy in resistant cancers .
  • Potency : Lower IC₅₀ vs. older Aurora A inhibitors (e.g., Aurora Kinase Inhibitor-2) .

Limitations

  • Short Half-Life : Requires frequent dosing in vivo .
  • Solubility Challenges : Requires DMSO for dissolution, complicating formulation .

生物活性

CD532 (hydrochloride) is a potent inhibitor of Aurora A kinase, a critical regulator of cell division and a target for cancer therapy. This compound has garnered attention due to its dual mechanism of action: inhibiting Aurora A activity and promoting the degradation of the MYCN oncoprotein, which is often overexpressed in various malignancies, particularly neuroblastoma.

CD532 functions primarily by inducing an allosteric conformational change in Aurora A kinase. This change stabilizes the kinase in an inactive state, disrupting its interaction with MYCN. The binding of CD532 involves two key components:

  • Aminopyrazole-Pyrimidine : Acts as a competitive inhibitor at the ATP-binding site.
  • 3-Trifluoromethyl-Biphenyl Urea : Disrupts the protein-protein interaction (PPI) between Aurora A and MYCN, leading to enhanced proteasomal degradation of MYCN.

The potency of CD532 has been quantified with an IC50 value of approximately 45 nM , indicating its effectiveness in inhibiting Aurora A kinase activity in vitro .

Biological Activity Summary

Activity Description
Aurora A Inhibition Potent inhibition with IC50 = 45 nM.
MYCN Degradation Promotes loss of MYCN protein levels in a dose-dependent manner.
Cell Cycle Effects Induces S-phase loss and G2/M arrest in neuroblastoma cells.
Cytotoxicity Exhibits cytotoxic effects in MYCN-amplified neuroblastoma cells.

Research Findings

  • Inhibition of Aurora A and MYCN : Studies have shown that CD532 effectively reduces MYCN levels while maintaining low levels of Aurora A protein, suggesting a unique mechanism distinct from other inhibitors like MLN8237 and VX-680, which either stabilize Aurora A or show minimal effects on MYCN .
  • Cell Line Studies : In various neuroblastoma cell lines, CD532 treatment resulted in significant reductions in both MYCN expression and phosphorylation of Histone H3, a substrate for Aurora kinases, indicating effective cell cycle regulation .
  • Crystallographic Insights : Structural studies reveal that the urea moiety of CD532 stabilizes its binding to Aurora A, facilitating the conformational shift that inhibits kinase activity and disrupts MYCN interaction .

Case Studies

  • In a study involving MYCN-amplified neuroblastoma cells, treatment with CD532 led to a significant reduction in S-phase entry after just 4 to 6 hours of exposure, highlighting its rapid action against proliferating cancer cells .
  • Another investigation demonstrated that CD532's ability to downregulate MYCN was less effective against non-phosphorylatable mutants, indicating that its action relies on specific phosphorylation pathways .

常见问题

Q. What are the primary mechanisms of action of CD532 (hydrochloride) in cancer models?

CD532 inhibits Aurora A kinase (IC₅₀ = 45 nM) through dual mechanisms: (1) direct ATP-competitive inhibition of Aurora A catalytic activity and (2) destabilization of the Aurora A-MYCN protein complex, leading to proteasomal degradation of MYCN. Structural studies reveal that CD532 binds to Aurora A’s active site, inducing a conformational shift that disrupts its interaction with MYCN .

Methodological Insight : Validate target engagement using:

  • Western blotting for MYCN levels post-treatment (e.g., SK-N-BE(2) neuroblastoma cells treated with 0.1–1 μM CD532 for 24 hours) .
  • Co-immunoprecipitation (Co-IP) to assess Aurora A-MYCN complex dissociation .

Q. How should researchers design in vitro assays to evaluate CD532’s efficacy?

Key Parameters :

  • Cell lines : Use MYCN-amplified models (e.g., SK-N-BE(2), Kelly neuroblastoma cells). EC₅₀ values range from 146.7 nM (Kelly) to 223.2 nM (SK-N-BE(2)) after 72-hour exposure .
  • Dose-response curves : Include concentrations from 1 nM to 10 μM to capture dual effects (kinase inhibition at lower doses; MYCN degradation at higher doses) .
  • Proliferation assays : Combine with flow cytometry to monitor S-phase arrest (e.g., 1 μM CD532 blocks S-phase entry in SK-N-BE(2) cells within 6 hours) .

Q. What are optimal storage and handling protocols for CD532 (hydrochloride)?

  • Powder : Store at -20°C (stable for 3 years).
  • Stock solutions : Prepare in DMSO (e.g., 10 mM), aliquot, and store at -80°C (stable for 1 year). Avoid freeze-thaw cycles.
  • In vivo formulations : Use 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH₂O for solubility (2 mg/mL working concentration) .

Advanced Research Questions

Q. How can contradictory data on CD532’s efficacy in non-MYCN models be resolved?

Case Study : Some studies report limited activity in MYCN-negative cancers. Potential resolutions:

  • Mechanistic divergence : Aurora A inhibition alone may not suffice in MYCN-independent tumors. Combine CD532 with PLK1 inhibitors (e.g., AAPK-25) to amplify mitotic arrest .
  • Biomarker stratification : Pre-screen tumors for Aurora A overexpression or MYC-family transcript levels using RNA-seq .
  • Dosing optimization : In MYCN-low models, escalate doses (e.g., >5 μM) to exploit off-target kinase inhibition (e.g., Aurora B/C) .

Q. What experimental strategies mitigate CD532’s short plasma half-life (hours) in vivo?

  • Dosing schedules : Administer 20 mg/kg daily or 60 mg/kg twice weekly to maintain AUC₀–24 >27 μM·h .
  • Nanoparticle encapsulation : Use PEGylated liposomes to prolong circulation (experimental protocols in Gustafson et al., 2014) .
  • Combination therapy : Pair with MYC-stabilizing agents (e.g., BET inhibitors) to extend therapeutic windows .

Q. How does CD532’s allosteric mechanism impact resistance development?

Unlike ATP-competitive inhibitors, CD532’s conformational disruption of Aurora A reduces susceptibility to kinase-domain mutations. However, resistance may arise via:

  • Compensatory MYCN stabilization : Monitor for upregulated USP7 deubiquitinase activity using ubiquitination assays .
  • Aurora A overexpression : Quantify AURKA copy number via qPCR in relapsed tumors .

Validation Protocol : Generate CD532-resistant cell lines via chronic exposure (e.g., stepwise dose escalation over 6 months) and perform RNA-seq/CRISPR screens to identify resistance drivers .

Data Interpretation & Optimization

Q. How should researchers address variability in MYCN degradation across cell lines?

  • Time-course experiments : MYCN loss occurs within 6–24 hours in sensitive lines (e.g., SK-N-BE(2)) but may require >48 hours in others .
  • Proteasome inhibition : Co-treat with MG-132 (10 μM) to confirm degradation is proteasome-dependent .
  • Cell cycle synchronization : Use nocodazole (100 ng/mL, 16 hours) to enrich mitotic cells, where Aurora A-MYCN interaction is maximal .

Q. What computational tools support CD532’s mechanism-of-action studies?

  • Molecular dynamics (MD) simulations : Model Aurora A’s conformational shifts using co-crystal structures (PDB: 4ZON) .
  • Principal component analysis (PCA) : Apply to structural clustering data (e.g., FactoMineR package in R) to quantify conformational changes .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。